Target Binding Affinity: CQ211 vs. RIOK2-IN-1 and CQ3196
CQ211 exhibits a high binding affinity for RIOK2, with a Kd of 6.1 nM [1]. This is a 25-fold improvement over the early lead compound RIOK2-IN-1 (Kd = 150 nM) . In comparison to the more recently optimized, orally bioavailable analog CQ3196 (Kd = 14 nM), CQ211 demonstrates a 2.3-fold higher binding affinity [2].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 6.1 nM |
| Comparator Or Baseline | RIOK2-IN-1 (Kd = 150 nM) and CQ3196 (Kd = 14 nM) |
| Quantified Difference | 25-fold higher affinity vs. RIOK2-IN-1; 2.3-fold higher affinity vs. CQ3196 |
| Conditions | Biochemical binding assay |
Why This Matters
Higher target binding affinity at a lower concentration reduces the likelihood of off-target effects and can translate to improved potency in cellular and in vivo models, making CQ211 a preferred starting point for chemical probe studies requiring maximal target engagement.
- [1] Ouyang Y, et al. J Med Chem. 2022 Jun 9;65(11):7833-7842. View Source
- [2] Ma H, et al. J Med Chem. 2025. View Source
